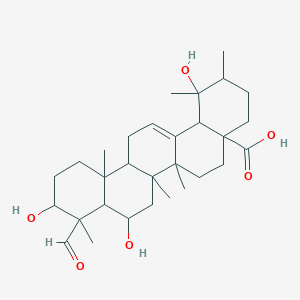

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

9-formyl-1,8,10-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,19-23,32-33,36H,8-15H2,1-6H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJMEEGTJUXGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pentacyclic triterpenoid (B12794562) 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, also known as Euscaphic acid. This document details its natural sources, presents quantitative data on its occurrence, outlines detailed experimental protocols for its extraction and isolation, and explores its biological activities with a focus on relevant signaling pathways.

Natural Sources of this compound

This compound is a naturally occurring compound found in a variety of plant species. Its distribution spans across several plant families, with a notable presence in the Rosaceae family. The primary documented natural sources of this compound are outlined below.

Table 1: Natural Sources of this compound

| Plant Family | Species Name | Common Name | Plant Part(s) | Reference(s) |

| Rosaceae | Rosa laevigata | Cherokee Rose | Leaves | [1] |

| Rosaceae | Rosa woodsii | Woods' Rose | Not specified | [1] |

| Rosaceae | Cotoneaster simonsii | Simon's Cotoneaster | Not specified | [1] |

| Rosaceae | Eriobotrya japonica | Loquat | Leaves (Folium Eriobotryae) | [2][3] |

| Rosaceae | Rosa rugosa | Rugosa Rose | Roots | [2] |

| Rosaceae | Potentilla species | Cinquefoil | Roots and Rhizomes | [4] |

| Rosaceae | Rubus alceaefolius | Not specified | [5] | |

| Rosaceae | Chaenomeles Fructus | Chinese Quince | Fruit | |

| Rosaceae | Rosa laxa Retz. | Fruits | ||

| Rubiaceae | Uncaria rhynchophylla | Cat's Claw | Vines, Stems and Hooks | [6][7] |

| Staphyleaceae | Euscaphis japonica | Japanese Euscaphis | Not specified | [1] |

| Rhamnaceae | Ziziphus jujuba | Jujube | Fruit | [2] |

Quantitative Analysis

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data.

Table 2: Quantitative Data of this compound in Natural Sources

| Plant Species | Plant Part | Method of Analysis | Concentration/Yield | Reference(s) |

| Potentilla species (various) | Roots and Rhizomes | RP-HPLC-DAD | 2.72–>10 mg/g (sum of euscaphic and tormentic acids) | [4] |

| Rosa laxa Retz. | Fruits | UPLC-TQ-MS | 2.90 ± 0.08 mg/g in optimized extract |

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound from two prominent natural sources.

Extraction and Isolation from Rosa rugosa Roots

This protocol is adapted from methodologies described for the isolation of triterpenoids from Rosa rugosa.

I. Extraction

-

Plant Material Preparation: Air-dry the roots of Rosa rugosa at room temperature and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered root material with methanol (B129727) (MeOH) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and successively partition with solvents of increasing polarity: n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). The majority of triterpenoids, including euscaphic acid, are expected to be in the ethyl acetate fraction.

II. Isolation

-

Alkaline Hydrolysis (Optional but Recommended): To obtain the free acid form from its glycosides, the active EtOAc fraction can be hydrolyzed with a 5% potassium hydroxide (B78521) (KOH) in methanol solution by refluxing for 2-4 hours. After hydrolysis, neutralize the solution with a dilute acid (e.g., HCl) and re-extract with EtOAc.

-

Silica (B1680970) Gel Column Chromatography: Subject the EtOAc fraction (or the hydrolyzed fraction) to column chromatography on a silica gel column. Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 80:20 v/v).

-

Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to ensure the protonation of the carboxylic acid group.

-

Structure Elucidation: The purity and structure of the isolated compound are confirmed by spectroscopic methods, including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.

Extraction and Isolation from Potentilla Species (Roots and Rhizomes)

This protocol is based on methods developed for the analysis of triterpene acids in Potentilla species.[4]

I. Extraction

-

Plant Material Preparation: Dry the roots and rhizomes of the Potentilla species at room temperature and pulverize them.

-

Ultrasonic Extraction: Extract the powdered plant material with methanol in an ultrasonic bath. Perform the extraction three times for 30 minutes each at room temperature.

-

Concentration: Combine the methanolic extracts and evaporate the solvent to dryness under vacuum.

II. Isolation

-

Solid-Phase Extraction (SPE): Dissolve the crude extract in methanol and subject it to SPE on a C18 cartridge to pre-purify the triterpenoids.

-

Silica Gel Column Chromatography: Fractionate the pre-purified extract on a silica gel column using a step-gradient elution with a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Preparative Thin Layer Chromatography (Prep-TLC): Further purify the fractions containing euscaphic acid using preparative TLC with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Crystallization: Recrystallize the isolated compound from a suitable solvent, such as methanol, to obtain pure crystals.

-

Structural Confirmation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques (MS, ¹H-NMR, ¹³C-NMR).

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and hypoglycemic effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Euscaphic acid has been shown to exert anti-proliferative and pro-apoptotic effects in cancer cells by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is a critical regulator of cell growth, survival, and metabolism.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of this compound are attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a promising natural product with significant therapeutic potential. Its widespread occurrence in various medicinal plants, coupled with its well-defined mechanisms of action against key cellular pathways implicated in diseases like cancer and inflammation, makes it a compelling candidate for further research and drug development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to advance the study of this valuable triterpenoid.

References

- 1. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19Alpha-hydroxyursane-type triterpenoids: antinociceptive anti-inflammatory principles of the roots of Rosa rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sbicafe.ufv.br [sbicafe.ufv.br]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

An In-Depth Technical Guide on 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

Introduction

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[][2][3] First identified and isolated from the vines of Uncaria rhynchophylla, a plant with a long history of use in traditional medicine, this compound has garnered interest within the scientific community.[][3] Its complex chemical structure, featuring multiple hydroxyl groups and a ketone function, suggests a potential for diverse biological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its physicochemical properties, experimental protocols for its isolation, and an overview of its potential biological activities and associated signaling pathways. While specific biological data for this exact compound is limited in publicly accessible literature, this guide draws upon data from closely related triterpenoids isolated from the same plant source to provide a foundational understanding for future research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Chemical Formula | C₃₀H₄₆O₆ | [] |

| Molecular Weight | 502.7 g/mol | [] |

| CAS Number | 131984-82-2 | [4][5][6] |

| Appearance | White crystalline powder | [2] |

| Purity | >98% (Commercially available) | [5] |

| Solubility | Slightly soluble in water, soluble in organic solvents such as methanol (B129727) and ethanol (B145695).[2] | [2] |

Experimental Protocols

Extraction and Isolation Workflow

Detailed Methodology

-

Plant Material Preparation: The vines of Uncaria rhynchophylla are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with 70% aqueous ethanol at room temperature. The mixture is periodically agitated to ensure efficient extraction.

-

Filtration and Concentration: The ethanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is expected to contain the triterpenoids, is collected and concentrated.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.

-

Gradient Elution: The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform (B151607) and methanol. Fractions are collected at regular intervals.

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

-

Final Purification: Fractions containing the target compound are pooled and subjected to further purification using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported, the known activities of closely related ursane-type triterpenoids from Uncaria rhynchophylla and other plant sources provide strong indications of its potential therapeutic value.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

A structurally similar compound, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid, isolated from Uncaria rhynchophylla, has demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is a validated therapeutic target for type 2 diabetes and obesity.

The signaling pathway of PTP1B inhibition is as follows:

By inhibiting PTP1B, this compound could potentially enhance insulin sensitivity and improve glucose metabolism, making it a candidate for further investigation in the context of metabolic diseases.

Anticancer and Anti-inflammatory Potential

Ursane-type triterpenoids are widely reported to possess anticancer and anti-inflammatory properties.[2] These activities are often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. While specific studies on the "23-oxo" compound are needed, it is plausible that it shares these general characteristics with other members of its chemical class.

Quantitative Data Summary

The following table summarizes the quantitative biological activity data for the closely related compound, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid, against PTP1B. This data provides a benchmark for the potential potency of this compound.

| Compound | Target | Assay | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | PTP1B | Enzyme Inhibition | 48.2 | 15.6 | Mixed-type |

Conclusion

This compound represents an intriguing natural product with a chemical scaffold known to be associated with significant biological activities. While direct experimental data for this specific molecule is sparse, the information available for closely related ursane-type triterpenoids from Uncaria rhynchophylla provides a strong rationale for its further investigation. The detailed experimental protocols and the overview of potential signaling pathway interactions presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound in areas such as metabolic disorders and oncology. Future studies should focus on the definitive isolation and characterization of this compound, followed by comprehensive in vitro and in vivo evaluations to elucidate its specific biological functions and mechanisms of action.

References

physical and chemical properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1][2][3] This natural compound has been isolated from Uncaria rhynchophylla, a plant used in traditional Chinese medicine.[][5] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest to the pharmaceutical and scientific communities. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its isolation and characterization, and insights into its potential biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is typically obtained as a white to off-white powder.[6] While some sources have presented conflicting information regarding its molecular formula, the consistent and accepted formula is C30H46O6.[2][3][][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C30H46O6 | [2][3][][6] |

| Molecular Weight | 502.7 g/mol | [3][6] |

| Physical Description | Powder | [6] |

| Melting Point | 260-262 °C | [2] |

| Solubility | Slightly soluble in water; Soluble in methanol (B129727) and ethanol (B145695). | [2] |

| Purity (typical) | >98% (by HPLC) | [6] |

| Storage | Store in a sealed, cool, and dry condition. | [6] |

Experimental Protocols

Isolation and Purification

A general protocol for the isolation of triterpenoids from Uncaria rhynchophylla provides a basis for obtaining this compound. The following is a representative methodology:

-

Extraction: Powdered, air-dried plant material (e.g., hook-bearing stems of Uncaria rhynchophylla) is extracted with 70% aqueous ethanol. The extraction is typically performed multiple times to ensure a high yield.

-

Solvent Partitioning: The resulting ethanol extract is concentrated and then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The triterpenoid fraction, including this compound, is expected to be enriched in the ethyl acetate layer.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with petroleum ether-acetone, is used to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the target compound are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to achieve high purity.

Caption: General workflow for the isolation of this compound.

Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH) groups.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on structurally similar triterpenoids from Uncaria rhynchophylla provides valuable insights into its potential therapeutic effects.

A closely related compound, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid , which lacks the 23-oxo group, has been identified as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B) .[1] PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. The IC50 value for the PTP1B inhibition by this related compound was reported to be 48.2 μM, with a Ki value of 15.6 μM.[1] This suggests that this compound may also possess antidiabetic properties by targeting the PTP1B enzyme.

Caption: Postulated signaling pathway involving the inhibition of PTP1B.

Furthermore, other triterpenoids isolated from Uncaria rhynchophylla have demonstrated ferroptosis inhibitory activity .[7][8] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and its modulation is a promising therapeutic strategy for various diseases, including neurodegenerative disorders and ischemia-reperfusion injury.

Conclusion

This compound is a natural triterpenoid with a well-defined chemical structure. While specific biological data for this exact compound is still emerging, the activities of its close structural analogs from the same natural source strongly suggest its potential as a modulator of important cellular signaling pathways, particularly in the context of metabolic diseases and ferroptosis-related conditions. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational resource for scientists and researchers interested in exploring the properties and applications of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. 3beta,6beta,19alpha-Trihydroxy-23-oxours-12-en-28-oic acid [chembk.com]

- 3. realgenelabs.com [realgenelabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocrick.com [biocrick.com]

- 7. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide on 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

CAS Number: 131984-82-2

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of the pentacyclic triterpenoid (B12794562), 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. Due to the limited availability of specific experimental data for this compound, this report also incorporates information from structurally related ursane-type triterpenoids to infer its potential therapeutic applications, particularly in the realm of oncology.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C30H46O6 | [][2] |

| Molecular Weight | 502.7 g/mol | [] |

| Appearance | Powder | [3] |

| Purity | >98% | [3] |

| Synonyms | 3β,6β,19α-Trihydroxy-23-oxo-12-ursen-28-oic acid | [] |

| Source | Isolated from the vines of Uncaria rhynchophylla. | [][4] |

Biological Activities and Therapeutic Potential

While specific studies on this compound are scarce, the broader class of ursane-type pentacyclic triterpenoids is well-documented for a range of biological activities.[5][6][7] These compounds are recognized for their potential in cancer therapy, acting through various mechanisms.[6]

General biological activities attributed to this class of compounds include:

-

Anticancer Activity: Ursane-type triterpenoids are known to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.[5][7][8]

-

Anti-inflammatory Effects: Many triterpenes, including those of the ursane (B1242777) type, exhibit anti-inflammatory properties.[9]

-

Antioxidant Potential: Triterpenoids can act as antioxidants, which may contribute to their protective effects against various diseases.

Insights from Structurally Related Compounds

To elucidate the potential mechanisms of action of this compound, we can examine the experimental data available for structurally similar compounds.

Anticancer Activity of a Structural Analog

A closely related compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated significant anticancer activity. It exhibits cytotoxicity against cancer cell lines A2780 and HepG2, while showing lower toxicity to noncancerous cell lines.[5]

Table of Cytotoxicity Data for THA (a structural analog):

| Cell Line | Type | IC50 (µg/mL) |

|---|---|---|

| A2780 | Ovarian Cancer | ~20 |

| HepG2 | Liver Cancer | ~30 |

| IOSE144 | Noncancerous Ovarian Epithelium | >80 |

| QSG7701 | Noncancerous Liver | >80 |

Data is estimated from graphical representations in the source material and should be considered approximate.

Cell Cycle Inhibition by a Derivative

A derivative, 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, has been shown to inhibit the mammalian cell cycle at the G0/G1 phase with a Minimum Inhibitory Concentration (MIC) of 183.8 µmol/L.[7] This suggests that modifications to the core structure can influence the specific phase of cell cycle arrest.

Postulated Signaling Pathways

Based on the known mechanisms of related ursane triterpenoids, this compound is likely to exert its anticancer effects through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction Pathway

Ursane-type triterpenoids can trigger apoptosis through the mitochondrial pathway.[10][11] This typically involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Caption: Postulated mitochondrial apoptosis pathway induced by the ursane triterpenoid.

Cell Cycle Arrest Pathway

Pentacyclic triterpenoids can induce cell cycle arrest by modulating the levels of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[8][12] The specific phase of arrest (e.g., G0/G1 or G2/M) can vary depending on the compound and the cell type.

Caption: Postulated mechanism of cell cycle arrest by the ursane triterpenoid.

Experimental Protocols (Based on Analogous Compounds)

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specified period (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (PI Staining)

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Fixation: Fix the harvested cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow

Caption: A general experimental workflow for assessing the in vitro anticancer activity.

Conclusion and Future Directions

This compound, a member of the ursane-type pentacyclic triterpenoid family, holds promise as a potential therapeutic agent, particularly in the field of oncology. While direct experimental evidence for its biological activity is limited, data from structurally similar compounds strongly suggest that it may exhibit anticancer properties through the induction of apoptosis and cell cycle arrest.

Future research should focus on validating these postulated activities through rigorous in vitro and in vivo studies. This would involve determining its cytotoxicity against a panel of cancer cell lines, elucidating the specific signaling pathways it modulates, and evaluating its efficacy and safety in preclinical animal models. Such studies are essential to fully characterize the therapeutic potential of this natural compound.

References

- 2. chembk.com [chembk.com]

- 3. biocrick.com [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Pentacyclic triterpenes of the lupane, oleanane and ursane group as tools in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxic and cell cycle arrest induction of pentacyclic triterpenoides separated from Lantana camara leaves against MCF-7 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Seco-ursane-type Triterpenoids from Salvia urmiensis with Apoptosis-inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EGFR inhibition by pentacyclic triterpenes exhibit cell cycle and growth arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

biosynthesis pathway of ursane triterpenoids

An In-depth Technical Guide to the Biosynthesis Pathway of Ursane (B1242777) Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursane-type pentacyclic triterpenoids represent a large and structurally diverse class of natural products with significant pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Their biosynthesis is a complex process originating from the mevalonate (B85504) (MVA) pathway, involving key enzymes such as squalene (B77637) epoxidase, oxidosqualene cyclases, and cytochrome P450 monooxygenases. This technical guide provides a detailed overview of the core biosynthetic pathway, quantitative data on key enzymes, detailed experimental protocols for functional characterization, and visual diagrams of the metabolic and experimental workflows.

The Core Biosynthetic Pathway: From Acetyl-CoA to the Ursane Skeleton

The journey to create the complex pentacyclic structure of ursane triterpenoids begins with simple precursors and involves a series of precisely catalyzed enzymatic reactions. The entire process can be broadly divided into three main stages: the formation of the linear C30 precursor squalene via the mevalonate pathway, its epoxidation, and the subsequent cyclization to form the characteristic ursane scaffold.[4][5]

The Mevalonate (MVA) Pathway

Triterpenoid (B12794562) biosynthesis in the cytoplasm and endoplasmic reticulum initiates with the MVA pathway.[4][6] This fundamental pathway begins with the condensation of two acetyl-CoA molecules to form the C30 precursor, squalene.[4][7]

Squalene Epoxidation

Squalene itself is not yet ready for cyclization. It must first be activated through an epoxidation reaction. Squalene epoxidase (SE), also known as squalene monooxygenase, catalyzes the oxidation of squalene to 2,3-oxidosqualene (B107256).[4][8][9] This step is crucial as it introduces an epoxide ring, which initiates the subsequent cyclization cascade. This reaction is considered a key rate-limiting step in the overall biosynthesis of triterpenoids and sterols.[8][9][10]

Cyclization to the α-Amyrin Scaffold

The formation of the ursane skeleton is the defining step in this pathway. It is catalyzed by a specific type of oxidosqualene cyclase (OSC) called α-amyrin synthase (α-AS).[11][12] This enzyme directs the intricate cyclization of the linear 2,3-oxidosqualene into the pentacyclic structure of α-amyrin.[4][12] The catalytic mechanism involves a series of protonation, cyclization, rearrangement, and deprotonation steps.[11] The dammarenyl cation is a key intermediate that, through an E-ring expansion, forms the ursanyl cation, which ultimately yields α-amyrin.[11] α-amyrin is the direct precursor to all ursane-type triterpenoids.[4]

Key Biosynthetic Enzymes

The biosynthesis of ursane triterpenoids is orchestrated by several key enzyme families. The efficiency and specificity of these enzymes are critical for the final product yield and diversity.

-

Squalene Epoxidase (SE): This enzyme catalyzes the first oxygenation step in the pathway, converting squalene to 2,3-oxidosqualene, and is a major rate-limiting enzyme.[9] In plants, SE requires cofactors FAD and NADPH for its catalytic activity, often depending on an NADPH-cytochrome P450 reductase (CPR) for electron transfer.[8]

-

Oxidosqualene Cyclases (OSCs): This is a diverse family of enzymes that catalyze the cyclization of 2,3-oxidosqualene into various triterpene scaffolds.[11][13] For the ursane pathway, α-amyrin synthase is the key OSC.[11][12] Plant genomes often contain multiple OSC genes, allowing for the synthesis of a wide array of triterpenoid skeletons.[13] Some OSCs are multifunctional, producing a mix of triterpene products. For example, the α-amyrin synthase from Malus x domestica (MdOSC1) produces α-amyrin, β-amyrin, and lupeol (B1675499).[12]

-

Cytochrome P450 Monooxygenases (P450s): After the formation of the basic α-amyrin skeleton, a vast array of structural modifications are introduced by P450 enzymes.[14][15] These enzymes are responsible for the regio- and stereo-specific oxidations (e.g., hydroxylation, carboxylation) of the triterpene backbone, leading to the immense diversity of ursane triterpenoids found in nature.[14][16][17] The CYP716 family is particularly prominent in the modification of pentacyclic triterpenes.[16][18]

Quantitative Data of Key Biosynthetic Enzymes

The functional characterization of these enzymes provides crucial quantitative data for metabolic engineering and synthetic biology applications.

| Enzyme | Source Organism | Substrate | Product(s) & Ratio | Specific Activity (μmol/min/mg) | Reference |

| α-Amyrin Synthase (EjAS) | Eriobotrya japonica | 2,3-Oxidosqualene | α-amyrin : β-amyrin (17:3) | 0.0032 | [12] |

| α-Amyrin Synthase (MdOSC1) | Malus × domestica | 2,3-Oxidosqualene | α-amyrin : β-amyrin : lupeol (86:13:1) | 0.0293 | [12] |

Downstream Diversification by Cytochrome P450s

The α-amyrin scaffold is a platform for further chemical decoration, primarily through oxidation reactions catalyzed by cytochrome P450s. These modifications are critical for the biological activities of the final compounds. A prominent example is the multi-step oxidation of the C-28 methyl group of α-amyrin, which leads to the formation of the pharmacologically important compound, ursolic acid. This process often involves sequential oxidation from a methyl group to an alcohol, then to an aldehyde, and finally to a carboxylic acid, frequently catalyzed by members of the CYP716A subfamily.[18]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Research Advances in Oxidosqualene Cyclase in Plants [mdpi.com]

- 12. Productive Amyrin Synthases for Efficient α-Amyrin Synthesis in Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Divergent evolution of oxidosqualene cyclases in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1][][3][4][5] First identified and isolated from the vines of Uncaria rhynchophylla[1][][3], a plant with a long history of use in traditional medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications. As a member of the triterpenoid class, it shares a structural backbone with other bioactive compounds known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antidiabetic properties.[6][7][8][9] This technical guide provides a comprehensive literature review of this compound and its close structural analogs, focusing on its biological activities, experimental protocols, and relevant signaling pathways.

Physicochemical Properties

The basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 131984-82-2 | [1][4][5] |

| Molecular Formula | C₃₀H₄₆O₆ | [1][4] |

| Molecular Weight | 502.7 g/mol | [1] |

Biological Activity

While direct and extensive biological studies on this compound are limited, research on closely related ursane-type triterpenoids isolated from Uncaria rhynchophylla provides significant insights into its potential pharmacological profile. The primary reported activity for a near structural analog is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

A study on triterpenoids from Uncaria rhynchophylla investigated the PTP1B inhibitory activity of 3β,6β,19α-trihydroxyurs-12-en-28-oic acid, a compound structurally identical to the topic of this review but lacking the 23-oxo functional group.[6][7] This analog demonstrated selective inhibition of PTP1B.[6][7] The quantitative data from this study is presented below.

| Compound | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |

| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | 48.2 | Mixed-type | 15.6 |

This data suggests that the ursane scaffold with hydroxylations at positions 3, 6, and 19 is a promising pharmacophore for PTP1B inhibition. The presence of a 23-oxo group in this compound may further modulate this activity, warranting direct investigation.

Experimental Protocols

Isolation of Ursane-Type Triterpenoids from Uncaria rhynchophylla

While a specific, detailed protocol for the isolation of this compound has not been identified in the reviewed literature, a general methodology for the extraction and isolation of triterpenoids from Uncaria rhynchophylla can be inferred from related studies.[6][7]

PTP1B Inhibition Assay

The following protocol for the in vitro PTP1B inhibition assay is based on the methodology described for the analysis of triterpenoids from Uncaria rhynchophylla.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3beta,6beta,19alpha-Trihydroxy-23-oxours-12-en-28-oic acid [chembk.com]

- 5. realgenelabs.com [realgenelabs.com]

- 6. Protein tyrosine phosphatase 1B inhibitory activities of ursane-type triterpenes from Chinese raspberry, fruits of Rubus chingii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. Protein tyrosine phosphatase 1B inhibitory activities of ursane- and lupane-type triterpenes from Sorbus pohuashanensis | springermedicine.com [springermedicine.com]

- 9. 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Ursane-Type Triterpenoids: A Technical Guide for Researchers

Introduction

Ursane-type triterpenoids, a class of pentacyclic triterpenoids widely distributed in the plant kingdom, have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities. These natural compounds, including prominent members like ursolic acid and asiatic acid, have demonstrated potent anticancer, anti-inflammatory, antiviral, and hepatoprotective properties. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core biological activities of ursane-type triterpenoids, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Biological Activities

The biological efficacy of ursane-type triterpenoids is often quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values. These metrics are crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies. The following tables summarize the quantitative data for the key biological activities of selected ursane-type triterpenoids.

Anticancer Activity

Ursane-type triterpenoids exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of proliferation, and suppression of metastasis. The IC50 values against a range of human cancer cell lines are presented below.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Ursolic Acid | PC-3 | Prostate Cancer | 20.0 | [1] |

| THP-1 | Leukemia | 15.0 | [1] | |

| HeLa | Cervical Cancer | 25.0 | [1] | |

| A-549 | Lung Cancer | 30.0 | [1] | |

| MCF-7 | Breast Cancer | 20.0 | [2] | |

| MDA-MB-231 | Breast Cancer | 17.21 (48h) | [1] | |

| Asiatic Acid | A549 | Lung Cancer (NSCLC) | 64.52 | [3] |

| H1975 | Lung Cancer (NSCLC, T790M mutant) | 36.55 | [3] | |

| KKU-156 | Cholangiocarcinoma | 39.7 (24h), 28.7 (48h) | [4] | |

| KKU-213 | Cholangiocarcinoma | 44.6 (24h), 32.1 (48h) | [4] | |

| Ursolic Acid Derivative (Compound 36) | A549 | Lung Cancer | 5.22 - 8.95 | [5] |

| Ursolic Acid Derivative (Compound 11) | HT29 | Colon Adenocarcinoma | 8.0 | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of ursane-type triterpenoids are primarily attributed to their ability to inhibit key inflammatory mediators and signaling pathways.

| Compound | Cell Line/Assay | Target/Effect | IC50 (µM) | Reference |

| Ursolic Acid | Macrophages | COX-2 Inhibition | ~5.0 | [6] |

| Macrophages | iNOS Inhibition | ~5.0 | [6] | |

| Asiatic Acid | BV2 Microglia | Nitric Oxide Production | <100 | [7] |

| Madecassic Acid | RAW 264.7 Macrophages | iNOS, COX-2, TNF-α, IL-1β, IL-6 mRNA | Not specified | [8] |

| Raw-Extract Centella asiatica (RECA) | RAW 264.7 Macrophages | PGE2 Production | 261.4 µg/mL | [9] |

| RAW 264.7 Macrophages | TNF-α Production | 744 µg/mL | [9] |

Antiviral Activity

Ursane-type triterpenoids have shown promise in combating various viral infections by interfering with viral entry and replication.

| Compound | Virus | Cell Line | EC50/IC50 | Reference |

| Ursolic Acid | Enterovirus 71 (EV71) | Vero | Not specified | [10] |

| Coxsackievirus B1 (CVB1) | Vero | Not specified | [10] | |

| Rotavirus | MA104 | ~10 µM (inhibition of replication) | [11] | |

| Infectious Hematopoietic Necrosis Virus (IHNV) | EPC | 8.0 µM | [12] | |

| Asiatic Acid | SARS-CoV-2 (in silico) | Mpro inhibition | -9.00 kcal/mol (binding energy) | [13] |

Hepatoprotective Activity

The protective effects of ursane-type triterpenoids against liver injury are linked to their antioxidant and anti-inflammatory actions.

| Compound | In Vitro Model | Inducing Agent | Effect | Concentration | Reference |

| Ursolic Acid | L02 cells | Palmitic Acid | Decreased lipid accumulation | 10-30 µg/mL | [14] |

| HepG2 cells | Alcohol | Protective effects | Not specified | [1] | |

| Asiatic Acid | Not specified | Not specified | Hepatoprotective | Not specified | [15] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of ursane-type triterpenoids.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the ursane-type triterpenoid (B12794562) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins (e.g., PI3K/Akt)

Western blotting is a technique used to detect specific proteins in a sample.

Protocol:

-

Cell Lysis: After treatment with the triterpenoid, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles.

Protocol:

-

Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus and Compound Preparation: Prepare serial dilutions of the triterpenoid. Mix each dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose (B11928114) or agarose) to restrict virus spread.

-

Incubation: Incubate the plates at the optimal temperature for the virus for 2-5 days until plaques are visible.

-

Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the plaque number by 50%.

Measurement of Alanine and Aspartate Aminotransferases (ALT/AST) for Hepatoprotective Activity

The release of ALT and AST from hepatocytes into the culture medium is an indicator of liver cell damage.

Protocol:

-

Cell Culture and Treatment: Culture hepatocytes (e.g., HepG2 or primary hepatocytes) and treat them with a hepatotoxic agent (e.g., carbon tetrachloride (CCl4) or acetaminophen) in the presence or absence of the ursane-type triterpenoid for a specified time.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Enzyme Assay: Measure the activity of ALT and AST in the supernatant using commercially available colorimetric or enzymatic assay kits, following the manufacturer's instructions.

-

Data Analysis: Compare the levels of ALT and AST in the supernatant of cells treated with the hepatotoxin alone versus those co-treated with the triterpenoid. A significant reduction in enzyme levels indicates a hepatoprotective effect.

Visualization of Signaling Pathways

The biological activities of ursane-type triterpenoids are mediated by their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways modulated by these compounds.

Anticancer Signaling Pathway of Ursolic Acid

Ursolic acid induces apoptosis and inhibits proliferation in cancer cells by modulating multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.

Caption: Ursolic acid inhibits cancer cell proliferation and induces apoptosis.

Anti-inflammatory Signaling Pathway of Asiatic Acid

Asiatic acid exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.

Caption: Asiatic acid inhibits the NF-κB inflammatory signaling pathway.

Experimental Workflow for Western Blot Analysis

This diagram outlines the major steps involved in performing a Western blot experiment to analyze protein expression levels.

Caption: A typical workflow for Western blot analysis.

Ursane-type triterpenoids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their widespread availability, make them attractive candidates for the development of novel drugs for a range of diseases, including cancer, inflammatory disorders, viral infections, and liver diseases. This technical guide provides a solid foundation for researchers to delve into the fascinating world of ursane-type triterpenoids, offering the necessary data, protocols, and mechanistic insights to facilitate further investigation and drug discovery efforts in this field. Continued research into the structure-activity relationships, pharmacokinetic properties, and clinical efficacy of these compounds is warranted to fully unlock their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The Analysis of the Anti-Tumor Mechanism of Ursolic Acid Using Connectively Map Approach in Breast Cancer Cells Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asiatic acid suppresses neuroinflammation in BV2 microglia via modulation of the Sirt1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antiviral Activity Exerted by Natural Products against Human Viruses [mdpi.com]

- 11. Ursolic acid: A novel antiviral compound inhibiting rotavirus infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ursolic acid from Prunella vulgaris L. efficiently inhibits IHNV infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. mdpi.com [mdpi.com]

- 15. Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Effects of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available scientific information. The therapeutic potential of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is still under investigation, and this compound is not an approved drug.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. It has been isolated from natural sources, including the vines of Uncaria rhynchophylla. While scientific literature broadly suggests that triterpenoids from this class may possess anti-inflammatory, antioxidant, and anti-tumor properties, specific experimental data for this compound is currently limited. However, significant insights can be drawn from a closely related analogue, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid , which lacks the C-23 oxo functional group. This guide will focus on the experimentally determined therapeutic potential of this analogue, particularly its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes mellitus research.

Core Compound Profile

| Feature | Details |

| Compound Name | This compound |

| Molecular Formula | C30H46O6 |

| Compound Type | Pentacyclic Triterpenoid (Ursane type) |

| Natural Source | Uncaria rhynchophylla |

Therapeutic Target: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several signaling pathways, most notably the insulin (B600854) and leptin signaling cascades. By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates insulin signaling. Elevated expression or activity of PTP1B is linked to insulin resistance, a hallmark of type 2 diabetes and obesity. Therefore, inhibitors of PTP1B are being actively investigated as potential therapeutics for these metabolic disorders.

Signaling Pathway of PTP1B in Insulin Regulation

The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the potential point of intervention for an inhibitor.

Quantitative Data: PTP1B Inhibition

The following table summarizes the in vitro inhibitory activity of 3β,6β,19α-trihydroxyurs-12-en-28-oic acid against PTP1B. It is important to note that the presence of a 23-oxo group in the target compound, this compound, may alter this activity, and further research is required.

| Compound | Target | Assay Type | IC50 (μM) | Ki (μM) | Inhibition Type |

| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | PTP1B | Enzyme Kinetics | 48.2 | 15.6 | Mixed-type |

Experimental Protocols

PTP1B Inhibition Assay

This section details the methodology for determining the PTP1B inhibitory activity of the compound.

Objective: To quantify the in vitro inhibitory effect of 3β,6β,19α-trihydroxyurs-12-en-28-oic acid on PTP1B enzymatic activity.

Materials and Reagents:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0, containing 1 mM EDTA, 1 mM DTT, and 150 mM NaCl)

-

Test compound (3β,6β,19α-trihydroxyurs-12-en-28-oic acid) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. Prepare a solution of pNPP in the assay buffer.

-

Enzyme Reaction:

-

Add a defined amount of PTP1B enzyme to each well of the 96-well plate.

-

Add the various concentrations of the test compound to the respective wells. A control with solvent only should be included.

-

Pre-incubate the enzyme and compound mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

-

-

Data Acquisition:

-

Incubate the reaction mixture at the specified temperature.

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader. The product of the reaction, p-nitrophenol, absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

Kinetic Analysis:

-

To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (pNPP) and the inhibitor.

-

Analyze the data using Lineweaver-Burk and Dixon plots.

-

Experimental Workflow for PTP1B Inhibition Analysis

The following diagram outlines the general workflow for identifying and characterizing PTP1B inhibitors from a natural source.

Conclusion and Future Directions

While there is a clear lack of specific research on the therapeutic effects of This compound , the potent PTP1B inhibitory activity of its close analogue, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid , provides a strong rationale for further investigation. The structural difference, a ketone group at the C-23 position, could potentially modulate the biological activity, and this warrants dedicated study.

Future research should focus on:

-

In vitro screening: Evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of this compound.

-

PTP1B Inhibition Assay: Directly testing the inhibitory effect of this compound on PTP1B to understand the influence of the 23-oxo group.

-

Mechanism of Action Studies: If activity is confirmed, elucidating the molecular mechanisms and signaling pathways involved.

-

In vivo Studies: Assessing the efficacy and safety of the compound in relevant animal models of diabetes, inflammation, or cancer.

This foundational data on a closely related compound underscores the potential of this chemical scaffold and encourages further exploration of this compound as a novel therapeutic agent.

An In-depth Technical Guide to 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, naturally occurring in plants such as Uncaria rhynchophylla.[1][2][] This class of compounds has garnered significant interest in the scientific community due to a wide array of potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[4] This technical guide provides a comprehensive overview of the current state of knowledge on this compound and its structurally related derivatives. It aims to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery by presenting available quantitative data, detailing relevant experimental protocols, and visualizing potential mechanisms of action. While specific data for the title compound is limited, this guide draws upon research on analogous ursane-type triterpenoids to infer its potential biological activities and signaling pathways.

Chemical Structure and Properties

This compound possesses a characteristic pentacyclic ursane scaffold. The molecular formula is C₃₀H₄₆O₆, with a molecular weight of approximately 502.69 g/mol .[4] The structure features hydroxyl groups at positions 3, 6, and 19, an oxo group at position 23, and a carboxylic acid at position 28. These functional groups are crucial for its biological activity and provide sites for potential derivatization to enhance efficacy or modulate pharmacokinetic properties.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, studies on structurally similar triterpenoids isolated from Uncaria rhynchophylla and other natural sources provide valuable insights into its potential bioactivities. The following tables summarize the reported activities of related ursane-type triterpenoids.

Table 1: Anti-inflammatory and PTP1B Inhibitory Activities of Triterpenoids from Uncaria rhynchophylla

| Compound | Biological Activity | Assay | IC₅₀ (µM) | Source |

| Uncarinic Acid J | Nitric Oxide (NO) Inhibition | LPS-induced NO production in RAW264.7 cells | 1.48 | [1] |

| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | PTP1B Inhibition | Enzyme kinetic study | 48.2 | [5] |

| 2-oxopomolic acid | PTP1B Inhibition | Enzyme kinetic study | 178.7 | [5] |

Table 2: Cytotoxic Activities of Related Ursane-Type Triterpenoids against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Source |

| 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA) | A2780 | Ovarian Cancer | Not specified | Not specified | [6][7][8] |

| 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA) | HepG2 | Liver Cancer | Not specified | Not specified | [6][7][8] |

| Ursolic Acid | PC3 | Prostate Cancer | MTT Assay | Not specified | [9] |

| Ursolic Acid | DU145 | Prostate Cancer | MTT Assay | Not specified | [9] |

| Ursolic Acid | LNCaP | Prostate Cancer | MTT Assay | Not specified | [9] |

| Ursolic Acid | MIA PaCa-2 | Pancreatic Cancer | MTT Assay | Not specified | [9] |

| Ursolic Acid | PANC-1 | Pancreatic Cancer | MTT Assay | Not specified | [9] |

| Ursolic Acid | Capan-1 | Pancreatic Cancer | MTT Assay | Not specified | [9] |

| Ursolic Acid | SKOV-3 | Ovarian Cancer | MTT Assay | Not specified | [9] |

| Ursolic Acid | A2780 | Ovarian Cancer | MTT Assay | Not specified | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of triterpenoids. These protocols are generalized based on available literature and can be adapted for the investigation of this compound and its derivatives.

Isolation and Purification of Triterpenoids from Uncaria rhynchophylla

This protocol describes a general method for the extraction and isolation of triterpenoids from plant material.

-

Extraction: The dried and powdered hook-bearing stems of Uncaria rhynchophylla are extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, typically rich in triterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Further Purification: Fractions containing triterpenoids are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for another 24-48 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of inhibition of NO production is then determined.

Potential Signaling Pathways and Mechanisms of Action

Based on the known biological activities of related ursane-type triterpenoids, this compound is hypothesized to exert its anticancer and anti-inflammatory effects through the modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival. Many triterpenoids have been shown to inhibit this pathway.[10][11][12]

Caption: Proposed inhibition of the NF-κB signaling pathway.

Induction of Apoptosis in Cancer Cells

Many ursane-type triterpenoids induce apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway.[13][14][15][16][17] This often involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

Caption: Hypothesized induction of apoptosis via the mitochondrial pathway.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. The available data on related compounds suggest that this molecule may exhibit potent anti-inflammatory and anticancer activities. However, dedicated studies are required to fully elucidate its pharmacological profile.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of the pure compound in a wide range of in vitro and in vivo models.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this triterpenoid.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing novel derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Preclinical Development: Advancing the most promising candidates through preclinical studies to assess their safety and efficacy for potential clinical applications.

This technical guide provides a solid foundation for initiating and advancing research on this compound, with the ultimate goal of translating this natural product into a novel therapeutic agent.

References

- 1. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. 3beta,6beta,19alpha-Trihydroxy-23-oxours-12-en-28-oic acid [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]

- 7. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (9S,13R)-12-oxo-phytodienoic acid attenuates inflammation by inhibiting mPGES-1 and modulating macrophage polarization via NF-κB and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid from Uncaria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isolation and characterization of the pentacyclic triterpenoid (B12794562), 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, from plants of the Uncaria genus. This document includes a detailed, generalized experimental protocol, a summary of relevant chemical data, and a discussion of potential biological activities to guide further research and drug development efforts.

Introduction

This compound is a naturally occurring ursane-type triterpenoid that has been identified in Uncaria species, notably Uncaria rhynchophylla and Uncaria macrophylla.[][2] The full chemical name for this compound is 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid.[2] Triterpenoids from the Uncaria genus, commonly known as Cat's Claw, are of significant interest to the scientific community due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-tumor activities. These notes are intended to serve as a practical guide for the isolation and further investigation of this specific bioactive compound.

Chemical Data Summary

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for the characterization and identification of the isolated compound.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₆ | [2] |

| Molecular Weight | 502.7 g/mol | [2] |

| Appearance | White solid | [2] |

| Spectroscopic Data | IR (cm⁻¹): 3419, 2930, 1709, 1689; ESI-MS m/z: 525 [M+Na]⁺ | [2] |

Note: Detailed ¹H-NMR and ¹³C-NMR data can be found in the cited literature and should be used for definitive structural confirmation.

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from Uncaria plant material. This protocol is based on established methods for the extraction and purification of triterpenoids from the Uncaria genus. Researchers should note that optimization of specific steps may be necessary depending on the plant species and the equipment used.

1. Plant Material and Extraction

-

Plant Material: Dried and powdered stems or hooks of Uncaria macrophylla or Uncaria rhynchophylla.

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The triterpenoid fraction is typically enriched in the chloroform and ethyl acetate fractions.

-

2. Chromatographic Separation and Purification

-

Column Chromatography:

-

Subject the chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol (B129727), 9:1 v/v) and visualizing with a suitable spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions containing the target compound, as indicated by TLC.

-

Further purify the enriched fraction using preparative HPLC with a C18 column.

-

Use a mobile phase gradient of methanol and water or acetonitrile (B52724) and water to achieve fine separation.

-

Collect the peak corresponding to this compound.

-

3. Structure Elucidation

-

Confirm the identity and purity of the isolated compound using standard spectroscopic techniques:

-